2-Phenylpentan-3-one
Overview
Description
2-Phenylpentan-3-one is an organic compound with the molecular formula C11H14O . It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms.
Preparation Methods
2-Phenylpentan-3-one can be synthesized through various methods. One common synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-pentanone under controlled conditions . Another method involves the Friedel-Crafts acylation of benzene with 2-pentanoyl chloride in the presence of a Lewis acid catalyst . Industrial production methods may involve similar reactions but on a larger scale with optimized conditions for higher yields .
Chemical Reactions Analysis
2-Phenylpentan-3-one undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane . Major products formed from these reactions include alcohols, carboxylic acids, and substituted ketones .
Scientific Research Applications
2-Phenylpentan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Phenylpentan-3-one involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce different products . The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
2-Phenylpentan-3-one can be compared with other similar compounds such as:
Acetophenone: Both compounds have a phenyl group attached to a carbonyl group, but acetophenone has a simpler structure with only one carbonyl group.
2-Phenylbutan-3-one: This compound is similar in structure but has a shorter carbon chain.
2-Phenylhexan-3-one: This compound has a longer carbon chain compared to this compound.
The uniqueness of this compound lies in its specific carbon chain length and the position of the phenyl group, which influence its reactivity and applications .
Properties
IUPAC Name |
2-phenylpentan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXZZTGJCIWPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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